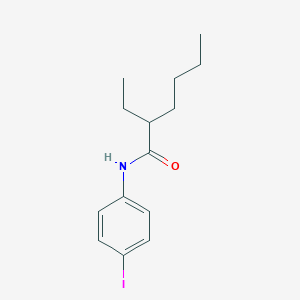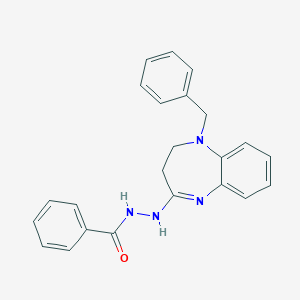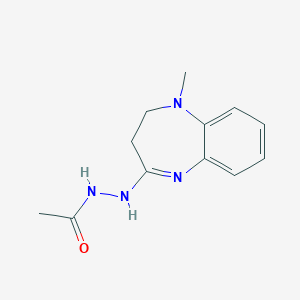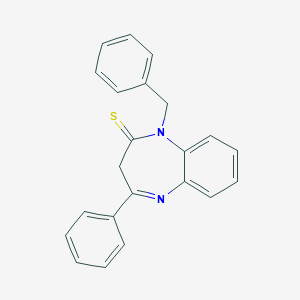
2-ethyl-N-(4-iodophenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(4-iodophenyl)hexanamide, also known as RWJ-51204, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(4-iodophenyl)hexanamide involves its ability to selectively inhibit the activity of certain proteins in the body. Specifically, this compound has been found to inhibit the activity of PDE4, which is involved in the regulation of inflammatory responses. By inhibiting this protein, 2-ethyl-N-(4-iodophenyl)hexanamide may be able to reduce inflammation in the body.
Biochemical and Physiological Effects:
2-ethyl-N-(4-iodophenyl)hexanamide has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-ethyl-N-(4-iodophenyl)hexanamide has been found to have analgesic effects, meaning it may be able to reduce pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-N-(4-iodophenyl)hexanamide in lab experiments is its selectivity for certain proteins in the body. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, 2-ethyl-N-(4-iodophenyl)hexanamide may have adverse effects on the body if used in high concentrations or for prolonged periods of time.
Direcciones Futuras
There are several potential future directions for research on 2-ethyl-N-(4-iodophenyl)hexanamide. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and asthma. Additionally, this compound may have applications in the field of pain management, as it has been found to have analgesic effects. Further research is needed to fully understand the potential applications of 2-ethyl-N-(4-iodophenyl)hexanamide in scientific research.
Métodos De Síntesis
The synthesis of 2-ethyl-N-(4-iodophenyl)hexanamide involves several steps. First, 4-iodoaniline is reacted with 2-ethylhexanoyl chloride to form 2-ethyl-N-(4-iodophenyl)hexanamide. This compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-ethyl-N-(4-iodophenyl)hexanamide has been studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. For example, this compound has been used to selectively inhibit the activity of a protein called PDE4, which is involved in the regulation of inflammatory responses.
Propiedades
Fórmula molecular |
C14H20INO |
|---|---|
Peso molecular |
345.22 g/mol |
Nombre IUPAC |
2-ethyl-N-(4-iodophenyl)hexanamide |
InChI |
InChI=1S/C14H20INO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
PEUOCYJGTOJYMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
SMILES canónico |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)








![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)